molecular formula C6H4Br2 B107964 1,2-Dibromobenzene CAS No. 583-53-9

1,2-Dibromobenzene

Cat. No. B107964
Key on ui cas rn: 583-53-9
M. Wt: 235.9 g/mol
InChI Key: WQONPSCCEXUXTQ-UHFFFAOYSA-N
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Patent
US07419975B2

Procedure details

1-Bromo-3-phenoxy-benzene (A) A mixture of dibromobenzene (3 g, 12.75 mmol), phenol (1 g, 10.6 mmol), copper(I) oxide (152 mgs, 1 mmol), and cesium carbonate (3.46 g, 10.6 mmol) in 8 mL of NMP is heated at 195° C. for 20 minutes in a microwave. The heterogeneous mixture is filtered through a bed of Celite and the residue is washed with EtOAc (1×20 mL). The filtrate is diluted with 1N NaOH (200 mL) and extracted with EtOAc (3×100 mL). The organics were combined, dried over Na2SO4, filtered and concentrated under reduced pressures to give crude product as a yellow oil which is purified by column chromatography (100% hexanes) to give 1-bromo-3-phenoxy-benzene as a colorless oil (1.4 g, 53%). LCMS m/z 250 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N[C@H](C1C=CC=CC=1)C)CC=C.Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Br:21].[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN1C(=O)CCC1.[Cu-]=O>[Br:21][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]([O:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=C)N[C@@H](C)C1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
cesium carbonate
Quantity
3.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
152 mg
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The heterogeneous mixture is filtered through a bed of Celite
WASH
Type
WASH
Details
the residue is washed with EtOAc (1×20 mL)
ADDITION
Type
ADDITION
Details
The filtrate is diluted with 1N NaOH (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressures
CUSTOM
Type
CUSTOM
Details
to give crude product as a yellow oil which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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